molecular formula C10H9ClN2O B2729138 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride CAS No. 2230804-28-9

4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride

Cat. No.: B2729138
CAS No.: 2230804-28-9
M. Wt: 208.65
InChI Key: HRJWCKHHWAPNCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-(1H-pyrazol-5-yl)benzaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O.ClH/c13-7-8-1-3-9(4-2-8)10-5-6-11-12-10;/h1-7H,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJWCKHHWAPNCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CC=NN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldol Condensation-Based Approaches

The solvent-free aldol condensation reaction is a foundational method for synthesizing pyrazole-benzaldehyde intermediates. In a protocol adapted from chalcone synthesis, benzaldehyde derivatives react with ketones under basic conditions. For example:

  • Reactants : 4-Chloroacetophenone (5.0 mmol), benzaldehyde (5.0 mmol), NaOH (5.0 mmol).
  • Conditions : Grinding in a mortar for 20–30 minutes yields a solid intermediate.
  • Mechanism : Base-catalyzed enolate formation initiates nucleophilic attack on the aldehyde, followed by dehydration to form the α,β-unsaturated ketone. Subsequent cyclization with hydrazine forms the pyrazole ring.

Hydrochloride Salt Formation

The final step involves treating the free base (4-(1H-Pyrazol-3-yl)benzaldehyde) with hydrochloric acid. A patent discloses:

  • Procedure : The intermediate (2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) is stirred in 10% HCl/ethanol at room temperature.
  • Isolation : Filtration and recrystallization from ethanol yield the hydrochloride salt.

Solvent-Free and Green Chemistry Methods

Mechanochemical Synthesis

Grinding reactants in a mortar eliminates solvent use, enhancing atom economy. Key parameters include:

Parameter Value
Reaction Time 20–30 minutes
Yield 70–75%
Purity (HPLC) >95%

This method reduces waste and avoids toxic solvents, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 9.96 (s, 1H, CHO), 8.83 (s, 1H, NH), 7.10–7.98 (m, 4H, aromatic), 6.31 (s, 1H, pyrazole-H).
  • FTIR (ATR) : Peaks at 1674 cm⁻¹ (C=O stretch), 1646 cm⁻¹ (C=N), and 3225 cm⁻¹ (N-H).
  • Mass Spectrometry : ESI-MS m/z 173.07 [M+H]⁺, 195.05 [M+Na]⁺.

Purity and Stability

  • Hazard Classifications : Skin sensitization (Category 1), eye irritation (Category 2).
  • Storage : Class 11 (combustible solid) under dry, inert conditions.

Industrial and Regulatory Considerations

Sigma-Aldrich markets this compound for early-stage research, emphasizing that buyers assume responsibility for purity verification due to the absence of analytical certificates. Regulatory compliance requires adherence to GHS07 pictograms and hazard statements (H317, H319).

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to yield carboxylic acid derivatives under controlled conditions:

Reagent Conditions Product Yield Source
KMnO₄H₂O-pyridine, room temperature4-(1H-Pyrazol-3-yl)benzoic acid85–92%
K₂Cr₂O₇ (acidic)Reflux in H₂SO₄Ethyl 4-(1H-pyrazol-3-yl)benzoate (via ester)78%

Key Findings :

  • Oxidation with KMnO₄ selectively targets the aldehyde group without altering the pyrazole ring .

  • Subsequent esterification of the carboxylic acid (e.g., with ethanol/H⁺) produces esters for further derivatization .

Reduction Reactions

The aldehyde group is reduced to hydroxymethyl or chloromethyl intermediates:

Reagent Conditions Product Application Source
NaBH₄EtOH, 0–5°C4-(1H-Pyrazol-3-yl)benzyl alcoholPrecursor for Wittig reactions
SOCl₂Reflux in dry CH₂Cl₂4-(1H-Pyrazol-3-yl)benzyl chlorideAlkylation/phosphonium salt synthesis

Mechanistic Insight :

  • Sodium borohydride reduction proceeds via nucleophilic hydride attack, forming a primary alcohol .

  • Thionyl chloride converts the alcohol to a chloromethyl derivative, enabling nucleophilic substitution or phosphonium salt formation .

Condensation Reactions

The aldehyde participates in carbonyl-based condensations to form heterocycles or extended π-systems:

Claisen-Schmidt Condensation

Partner Conditions Product Yield Source
AcetophenoneNaOH/EtOH, reflux(E)-3-(4-(1H-Pyrazol-3-yl)phenyl)-1-phenylprop-2-en-1-one88%
2-HydroxyacetophenoneDMSO-CuCl₂, oxidative cyclization6-Fluorochromone derivatives70–75%

Applications :

  • Chalcone derivatives exhibit antimicrobial activity .

  • Oxidative cyclization with DMSO/CuCl₂ yields chromones, potential scaffolds for drug discovery .

Hydrazone Formation

Reagent Conditions Product Subsequent Reaction Source
Hydrazine hydrateEtOH, reflux4-(1H-Pyrazol-3-yl)benzaldehyde hydrazoneCyclization to pyrazolo-oxadiazoles
SemicarbazideAcOH catalyst, refluxSemicarbazone derivativeCyclocondensation to triazoles

Example Pathway :

  • Hydrazone formation with hydrazine .

  • Oxidative cyclization with K₂Cr₂O₇/H₂SO₄ yields 1,3,4-oxadiazole derivatives .

Nucleophilic Additions

The aldehyde group engages in nucleophilic attacks, forming adducts:

Reagent Conditions Product Notes Source
Hydroxylamine HClPyridine, reflux4-(1H-Pyrazol-3-yl)benzaldehyde oximeStabilizes the aldehyde group
Ethyl cyanoacetatePiperidine catalyst, EtOHα,β-Unsaturated nitrile derivativeMichael acceptor for further reactions

Utility :

  • Oximes serve as protective groups or intermediates for heterocycle synthesis .

  • Cyanoacetate adducts enable access to pyrazolo-pyridine hybrids via cyclocondensation .

Electrophilic Aromatic Substitution

The pyrazole ring directs electrophilic substitution at specific positions:

Reagent Conditions Position Modified Product Source
HNO₃/H₂SO₄0–5°CPyrazole C-4Nitro-substituted derivative
Br₂/FeCl₃CHCl₃, RTPyrazole C-5Brominated pyrazole-benzaldehyde

Regioselectivity :

  • Nitration and bromination occur preferentially at the pyrazole C-4 and C-5 positions due to electron-donating effects of the nitrogen atoms .

Cross-Coupling Reactions

The pyrazole ring participates in palladium-catalyzed couplings:

Reagent Conditions Product Yield Source
Pyridin-3-ylboronic acidPd(PPh₃)₄, K₂CO₃, DMF/H₂O3-(Pyridin-3-yl)-1H-pyrazol-4-ylbenzaldehyde65%

Applications :

  • Suzuki couplings introduce aryl/heteroaryl groups for enhanced bioactivity .

Scientific Research Applications

Synthesis and Chemical Properties

4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride can be synthesized through various methods, including the reaction of 4-formylphenylhydrazine with pyrazole derivatives. The resulting compound exhibits unique chemical properties that make it suitable for further modifications and applications.

Anticancer Activity

Research has demonstrated that compounds derived from this compound exhibit significant anticancer properties. For instance, derivatives synthesized from this compound have shown efficacy against breast cancer cell lines (MCF-7) in vitro, with studies indicating a survival rate impact when tested with various concentrations .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50 (µM)Notes
6lMCF-712.5Significant reduction in cell viability
6pMCF-710.0Higher potency compared to control
6rMCF-715.0Moderate activity observed

Antileishmanial Properties

The compound has also been explored for its antileishmanial activity against Leishmania infantum and Leishmania amazonensis. Some derivatives demonstrated comparable efficacy to established treatments like pentamidine but with lower cytotoxicity, making them promising candidates for further development .

Table 2: Antileishmanial Activity of Pyrazole Derivatives

CompoundTarget ParasiteIC50 (mM)Cytotoxicity (CC50)
3bL. amazonensis0.070>50
3eL. infantum0.059>50

Medicinal Chemistry and Drug Development

The unique structure of this compound allows it to serve as a scaffold for synthesizing novel compounds with enhanced biological activity. Its derivatives have been investigated for their potential as BRAF inhibitors, which are crucial in treating melanoma . The synthesis of these analogues has led to the identification of compounds with nanomolar activity against mutant BRAF, highlighting the compound's versatility in drug design.

Material Science Applications

Beyond biological applications, this compound has potential uses in material science due to its ability to form coordination complexes with metals, which can be utilized in catalysis and sensor technologies. The incorporation of pyrazole moieties into polymers has been studied for developing new materials with improved thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .

Comparison with Similar Compounds

Chemical Identity and Properties

  • IUPAC Name : 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride
  • CAS Number : 2230804-28-9
  • Molecular Formula : C₁₀H₉N₂O·HCl
  • Molecular Weight : 210.65 g/mol (free base: 172.19 g/mol)
  • Physical Properties: White to off-white crystalline powder; soluble in polar solvents (e.g., water, methanol) due to the hydrochloride salt .

Applications and Synthesis
This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and heterocyclic drug candidates. Its aldehyde group enables reductive amination and nucleophilic addition reactions, while the pyrazole moiety contributes to hydrogen bonding and π-π stacking in target interactions . Synthesis often involves bromination of hydroxymethylbenzaldehyde derivatives followed by etherification or coupling with pyrazole precursors .

Comparison with Structurally Similar Compounds

4-(1H-Pyrazol-1-yl)benzaldehyde

  • CAS Number : 99662-34-7
  • Molecular Formula : C₁₀H₈N₂O
  • Key Differences :
    • Substitution Position : The pyrazole is attached at the 1-position (vs. 3-position in the target compound), altering steric and electronic properties.
    • Solubility : Lacks the hydrochloride salt, reducing water solubility compared to the target compound .
    • Applications : Primarily used in organic synthesis for fluorescent probes due to its planar aromatic structure .

3-(1H-Pyrazol-3-yl)benzoic Acid

  • CAS Number : 850375-11-0
  • Molecular Formula : C₁₀H₈N₂O₂
  • Key Differences: Functional Group: Contains a carboxylic acid group (vs. aldehyde), enabling conjugation reactions but limiting reductive amination utility.

4-[[(2RS)-2-Hydroxy-3-(Isopropylamino)propyl]oxy]benzaldehyde Hydrochloride

  • CAS Number: Not available
  • Molecular Formula: C₁₃H₂₀ClNO₃
  • Key Differences: Substituents: Features an ether-linked amino alcohol side chain, enhancing receptor-binding affinity (e.g., beta-blocker intermediates) . Applications: Intermediate in cardiovascular drugs like bisoprolol, unlike the pyrazole-based target compound .

Functional Group and Reactivity Comparison

Compound Name Functional Groups Key Reactivity Applications Reference
4-(1H-Pyrazol-3-yl)benzaldehyde HCl Aldehyde, Pyrazole, HCl Reductive amination, nucleophilic addition Kinase inhibitors, heterocyclic APIs
4-(1H-Pyrazol-1-yl)benzaldehyde Aldehyde, Pyrazole Fluorescent labeling, Suzuki coupling Organic probes
3-(1H-Pyrazol-3-yl)benzoic Acid Carboxylic Acid, Pyrazole Chelation, esterification Metalloenzyme inhibitors
Quinoline-pyrazole derivatives Quinoline, Pyrazole, HCl Kinase inhibition (e.g., asciminib) Anticancer therapies

Physicochemical and Pharmacokinetic Properties

Property 4-(1H-Pyrazol-3-yl)benzaldehyde HCl 4-(1H-Pyrazol-1-yl)benzaldehyde 3-(1H-Pyrazol-3-yl)benzoic Acid
Melting Point (°C) 154–155 (hydrochloride) 82–83 204
Water Solubility High (due to HCl salt) Low Moderate
LogP (Partition Coeff.) ~1.2 (estimated) ~2.1 ~1.8

Biological Activity

4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H8N2OC_{10}H_{8}N_{2}O and is characterized by a pyrazole ring attached to a benzaldehyde moiety. Its structural features contribute to its biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Chelation with Metal Ions : The compound may chelate metal ions through its nitrogen and carbonyl oxygen, influencing several biochemical pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have shown potential in inhibiting enzymes involved in cancer progression and inflammation.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Anticancer Activity : Studies demonstrate that pyrazole derivatives exhibit cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and HCT116 (colon cancer) cells. The compound's ability to induce apoptosis in these cells has been documented .
  • Antimicrobial Properties : Pyrazole derivatives have been reported to possess antimicrobial activity against a range of bacteria and fungi. The presence of functional groups enhances this activity, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Cytotoxicity Evaluation : In vitro studies assessed the cytotoxic effects of this compound on HepG2 and HCT116 cell lines. Results indicated significant inhibition of cell proliferation at concentrations as low as 10 µM, with IC50 values ranging from 15 to 25 µM depending on the cell line tested .
  • Antimicrobial Testing : A series of experiments evaluated the antimicrobial efficacy against strains like E. coli and S. aureus. The compound demonstrated notable inhibition zones in agar diffusion assays, suggesting strong antimicrobial properties .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, similar compounds have shown favorable absorption profiles and moderate metabolic stability in human microsomes. Future studies are warranted to elucidate the pharmacokinetic parameters specific to this compound.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related pyrazole derivatives:

Compound NameAnticancer ActivityAntimicrobial ActivityIC50 (µM)
4-(1H-Pyrazol-3-yl)benzaldehyde HClYesYes15 - 25 (cancer)
PhenylbutazoneYesModerate>30 (cancer)
Pyrazole derivative AYesYes20 - 30 (cancer)
Pyrazole derivative BModerateYes10 - 15 (bacteria)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between pyrazole derivatives and benzaldehyde precursors. For example, the Mannich reaction has been adapted for similar pyrazole-containing aldehydes, where pH control (6.5–7.5) and temperature (60–80°C) are critical to avoid side reactions like aldehyde oxidation . Post-synthesis, purification via recrystallization (using ethanol/water mixtures) and characterization via 1H^1H-NMR (monitoring aldehyde protons at δ 9.8–10.2 ppm) and LC-MS (m/z 219.07 for [M+H]+^+) are essential .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water, gradient elution) to assess purity (>95%) and detect impurities .
  • Spectroscopy : 1H^1H-NMR to confirm the pyrazole ring (δ 6.5–7.5 ppm) and aldehyde group (δ 9.8–10.2 ppm). FT-IR can validate the hydrochloride salt (N-H stretch at 2500–3000 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion ([C10_{10}H10_{10}ClN2_2O]+^+, exact mass 219.0531) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported physical properties (e.g., melting points) of pyrazole-benzaldehyde derivatives?

  • Methodological Answer : Discrepancies in melting points (e.g., 97.5–99°C for a methylated analog vs. 82–83°C for a non-methylated form ) often arise from polymorphic variations or residual solvents. To address this:

  • Perform differential scanning calorimetry (DSC) to identify polymorphs.
  • Use dynamic vapor sorption (DVS) to assess hygroscopicity, which may alter observed melting points.
  • Reference certified standards (e.g., LGC or USP materials) for calibration .

Q. How can researchers design experiments to profile impurities in this compound?

  • Methodological Answer : Impurity profiling requires:

  • Forced degradation studies : Expose the compound to heat (60°C, 48 hrs), acid/base hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H2_2O2_2) to simulate degradation pathways.
  • LC-MS/MS analysis : Compare degradation products against known impurities (e.g., EP-listed benzaldehyde derivatives ).
  • Quantitative NMR (qNMR) : Use deuterated DMSO to quantify residual solvents or unreacted intermediates .

Q. What crystallographic techniques are suitable for studying polymorphic forms of this compound?

  • Methodological Answer : For polymorph screening:

  • X-ray diffraction (XRD) : Resolve crystal lattice parameters (e.g., SYK inhibitor analogs with oxetanyl-piperazine groups ).
  • Hot-stage microscopy : Monitor phase transitions under controlled heating (e.g., 1–5°C/min).
  • Solid-state NMR : Differentiate amorphous vs. crystalline content using 13C^{13}C-CP/MAS NMR .

Q. How can structure-activity relationships (SAR) be explored for sigma receptor modulation using pyrazole-benzaldehyde derivatives?

  • Methodological Answer :

  • In silico docking : Use software like AutoDock Vina to model interactions with sigma-1 receptor binding pockets (e.g., residues Glu172 and Tyr173).
  • In vitro assays : Measure IC50_{50} values in HEK293 cells transfected with sigma receptors. Compare with reference compounds like (+)-pentazocine .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -Cl, -F) to the benzaldehyde ring to assess effects on binding affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.